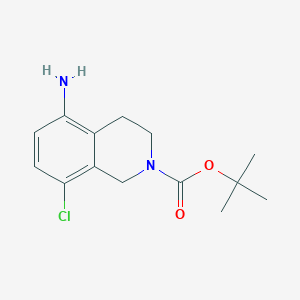
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H11N3O2 It is known for its unique structure, which includes a cyclopropyl group and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with a suitable oxadiazole precursor. One common method includes the use of amidoximes and isatoic anhydrides under specific conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with refluxing and cooling steps to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol
Uniqueness
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is unique due to its specific structure, which includes both an amino group and an oxadiazole ring.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C7H11N3O2/c8-3-5(11)7-9-6(10-12-7)4-1-2-4/h4-5,11H,1-3,8H2 |
Clé InChI |
VMIIZTLXXRMJBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC(=N2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


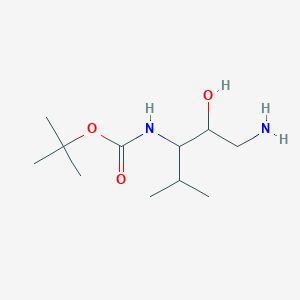
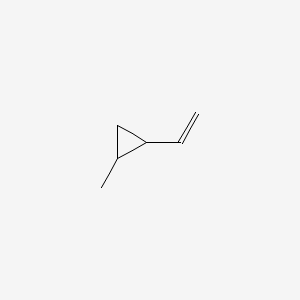

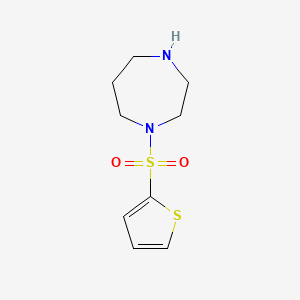
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




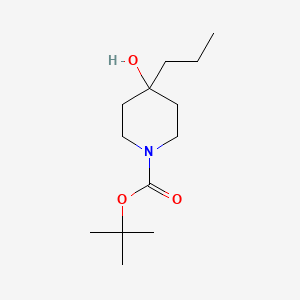
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
